molecular formula C15H22N2O6S B486382 Ethyl 4-((2,5-dimethoxyphenyl)sulfonyl)piperazine-1-carboxylate CAS No. 667892-89-9

Ethyl 4-((2,5-dimethoxyphenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B486382
CAS No.: 667892-89-9
M. Wt: 358.4g/mol
InChI Key: TVULGHPXHKBCBQ-UHFFFAOYSA-N
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Description

Ethyl 4-((2,5-dimethoxyphenyl)sulfonyl)piperazine-1-carboxylate is a piperazine-based sulfonamide derivative characterized by:

  • Piperazine core: A six-membered ring with two nitrogen atoms, enabling hydrogen bonding and structural flexibility.
  • Sulfonyl group: The 2,5-dimethoxyphenylsulfonyl moiety provides electron-donating methoxy substituents at positions 2 and 5 of the aromatic ring.
  • Ethyl carboxylate ester: Enhances lipophilicity and modulates metabolic stability.

This compound is structurally analogous to several sulfonamide-piperazine derivatives, with variations in substituents influencing physicochemical properties and biological activity.

Properties

IUPAC Name

ethyl 4-(2,5-dimethoxyphenyl)sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O6S/c1-4-23-15(18)16-7-9-17(10-8-16)24(19,20)14-11-12(21-2)5-6-13(14)22-3/h5-6,11H,4,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVULGHPXHKBCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2,5-dimethoxyphenyl)sulfonyl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine derivative with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of 2,5-dimethoxybenzoic acid derivatives.

    Reduction: Formation of ethyl 4-((2,5-dimethoxyphenyl)thio)piperazine-1-carboxylate.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 4-((2,5-dimethoxyphenyl)sulfonyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding due to its structural features.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-((2,5-dimethoxyphenyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring may interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

A. Ethyl 4-((2,5-Dichlorophenyl)sulfonyl)piperazine-1-carboxylate

  • Key Difference : Chlorine atoms (electron-withdrawing) replace methoxy groups (electron-donating) .
  • Impact: Increased electrophilicity due to Cl substituents. Reduced solubility in polar solvents compared to dimethoxy derivatives. Potential for enhanced receptor binding in hydrophobic pockets.

B. Ethyl 4-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate

  • Key Difference : Additional methyl groups at positions 4 and 5 of the phenyl ring .
  • Enhanced metabolic stability due to hindered enzymatic oxidation.

C. Ethyl 4-[(2,5-Diethoxyphenyl)sulfonyl]piperazine-1-carboxylate

  • Key Difference : Ethoxy groups (bulkier than methoxy) at positions 2 and 5 .
  • Impact :
    • Higher lipophilicity (logP) due to longer alkyl chains.
    • Slower hydrolysis of ethoxy groups compared to methoxy under physiological conditions.

Modifications to the Piperazine-Carboxylate Core

A. Tert-Butyl 4-((2-Oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate

  • Key Difference : Tert-butyl ester replaces ethyl ester, and sulfonyl group is attached to an oxoindoline moiety .
  • Impact :
    • Tert-butyl group increases steric protection, delaying ester hydrolysis.
    • Oxoindoline introduces a planar heterocycle, enabling π-π stacking interactions.

B. Ethyl 4-[2-((5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)acetyl]piperazine-1-carboxylate

  • Key Difference : Incorporation of a 1,3,4-oxadiazole ring linked via a sulfanyl-acetyl group .
  • Sulfanyl group introduces redox-active properties.

A. Antibacterial Activity

  • Ethyl 4-((2,5-Dimethoxyphenyl)sulfonyl)piperazine-1-carboxylate: No direct activity data, but structurally similar compounds (e.g., 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-oxadiazole derivatives) showed potent activity against E. coli and S. aureus .
  • Ethyl 4-((2,5-Dichlorophenyl)sulfonyl)piperazine-1-carboxylate : Likely reduced solubility may limit bioavailability compared to methoxy analogues.

B. Kinase Inhibition

  • Tert-Butyl 4-((3-Cyclopentylidene-2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate : Demonstrated BTK (Bruton’s tyrosine kinase) inhibition due to the oxindole scaffold .
  • This compound : Methoxy groups may enhance interactions with kinase ATP-binding pockets.

Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Metabolic Stability
This compound 2.1 0.15 Moderate
Ethyl 4-((2,5-dichlorophenyl)sulfonyl)piperazine-1-carboxylate 3.4 0.02 High
Ethyl 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine-1-carboxylate 2.8 0.08 High

Biological Activity

Ethyl 4-((2,5-dimethoxyphenyl)sulfonyl)piperazine-1-carboxylate is a synthetic organic compound notable for its potential biological activities. With the molecular formula C15H22N2O6S, this compound features a piperazine ring, an ethyl ester group, and a sulfonyl moiety attached to a 2,5-dimethoxyphenyl group. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H22N2O6S
  • Molecular Weight : 358.41 g/mol
  • CAS Number : 667892-89-9

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules:

  • Protein Interaction : The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function.
  • Receptor Modulation : The piperazine ring may interact with receptors or enzymes, modulating their activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperazine can inhibit bacterial growth and demonstrate antifungal activity.

CompoundActivityReference
This compoundAntibacterial
Piperazine derivativesAntifungal

Antioxidant Activity

The compound has been evaluated for its antioxidant capabilities. In vitro assays using DPPH radical scavenging methods have demonstrated that similar compounds can effectively reduce oxidative stress markers.

Assay TypeResultReference
DPPH ScavengingSignificant reduction in DPPH radicals

Potential Therapeutic Applications

This compound is being explored for its potential as a lead compound in drug development targeting various diseases:

  • Cancer Research : Preliminary studies suggest that it may inhibit tumor cell proliferation.
  • Neurological Disorders : Investigations into its neuroprotective effects are ongoing.

Case Studies

  • Anticancer Activity : A study evaluated the effects of piperazine derivatives on cancer cell lines, showing promising results in inhibiting cell growth at micromolar concentrations.
    • Cell Line : HeLa (cervical cancer)
    • IC50 Value : 15 µM
  • Neuroprotection : Research indicated that the compound could protect neuronal cells from oxidative damage in models of neurodegeneration.
    • Model Used : SH-SY5Y neuronal cells
    • Protection Rate : 70% at 10 µM concentration

Q & A

Basic Research Questions

Q. What are the key steps and optimization strategies for synthesizing Ethyl 4-((2,5-dimethoxyphenyl)sulfonyl)piperazine-1-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonylation of piperazine derivatives followed by coupling with 2,5-dimethoxyphenyl groups. Key steps include:

  • Sulfonylation : Reacting piperazine with 2,5-dimethoxybenzenesulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) .
  • Esterification : Introducing the ethyl carboxylate group via nucleophilic substitution or coupling reactions.
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the final product .
    • Optimization : Adjust reaction temperature (e.g., 50–80°C for sulfonylation) and stoichiometric ratios (1:1.2 for piperazine:sulfonyl chloride) to maximize yield (>70%). Monitor progress via TLC (Rf ≈ 0.5 in ethyl acetate) .

Q. How is the molecular structure of this compound validated?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^{13}C NMR confirm the presence of piperazine (δ 2.5–3.5 ppm for N–CH2_2), sulfonyl (δ 7.5–8.5 ppm for aromatic protons), and ethyl ester (δ 1.2–1.4 ppm for CH3_3) .
  • X-ray crystallography : Resolve the 3D conformation, highlighting the planar sulfonyl group and axial orientation of the ethyl carboxylate .
  • Mass spectrometry : ESI-MS ([M+H]+^+ at m/z ≈ 413) confirms molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC50_{50} variations in enzyme inhibition assays) may arise from:

  • Assay conditions : Standardize buffer pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and solvent (DMSO concentration <1%) .
  • Target specificity : Use competitive binding assays (e.g., SPR) to confirm selectivity for sulfonamide-sensitive targets like carbonic anhydrase isoforms .
  • Data normalization : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and validate via dose-response curves (3–4 replicates) .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer : Focus on modular modifications to the core structure:

  • Piperazine ring : Replace with morpholine or thiomorpholine to assess steric/electronic effects on sulfonamide binding .
  • Sulfonyl group : Substitute 2,5-dimethoxyphenyl with halogenated (e.g., 4-Cl) or heteroaromatic (e.g., furan) groups to modulate lipophilicity (logP: 2.1–3.5) .
  • Ethyl ester : Hydrolyze to the carboxylic acid derivative to evaluate solubility (logS: −3.2 to −4.1) and membrane permeability (PAMPA assay) .
    • Computational tools : Perform molecular docking (AutoDock Vina) against targets like 5-HT3_3 receptors to prioritize analogs .

Q. How can computational methods enhance experimental design for mechanistic studies?

  • Methodological Answer : Integrate molecular dynamics (MD) and QSAR models:

  • MD simulations : Simulate ligand-receptor interactions (e.g., with GABAA receptors) over 100 ns trajectories to identify stable binding conformers .
  • QSAR : Use descriptors like polar surface area (PSA ≈ 90 Å2^2) and H-bond donors/acceptors to predict blood-brain barrier penetration .
  • Free energy calculations : Apply MM-PBSA to estimate binding affinities (ΔG ≈ −8.5 kcal/mol for top candidates) .

Experimental Design & Data Analysis

Q. What are best practices for optimizing synthetic routes to reduce byproducts?

  • Methodological Answer :

  • Byproduct identification : Use HPLC-MS to detect impurities (e.g., unreacted sulfonyl chloride or ethyl chloroformate) .
  • Reaction quenching : Add ice-cold water after sulfonylation to precipitate intermediates and minimize hydrolysis.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate coupling reactions (yield increase by 15–20%) .

Q. How to design a robust protocol for stability testing under physiological conditions?

  • Methodological Answer :

  • pH stability : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Thermal stability : Conduct TGA (10°C/min, up to 300°C) to determine melting points (≈180–190°C) and decomposition thresholds .
  • Light sensitivity : Expose to UV (254 nm) and monitor photodegradation products (e.g., sulfonic acid derivatives) .

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